6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Overview
Description
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a member of the benzazepine family, characterized by a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime . This reaction produces a mixture of two isomers, with this compound being the major product. The reaction conditions often include the use of an electron-donating group at the 6-position of the oxime to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticonvulsant properties.
Pharmacology: Research focuses on its interactions with various biological targets and its potential therapeutic effects.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involved in seizure activity . The exact molecular pathways and targets are still under investigation, but it is thought to influence ion channels and receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one: Another isomer with similar structural features.
6-methoxy-3,4-dihydro-2(1H)-naphthalenone: A related compound with a different ring structure.
Uniqueness
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific substitution pattern and the presence of a methoxy group at the 6-position. This structural feature contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-2-4-9-8(10)5-3-7-12-11(9)13/h2,4,6H,3,5,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCPZLWDSZPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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